Cas no 839691-53-1 (N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide)

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
- F1813-0316
- AKOS000463852
- AP-970/43376452
- 839691-53-1
- N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide
- CCG-317745
-
- インチ: 1S/C18H18N2O3S/c1-10-5-6-11(2)16-15(10)19-18(24-16)20-17(21)12-7-8-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,19,20,21)
- InChIKey: HZMYKBIHBOJKOH-UHFFFAOYSA-N
- SMILES: S1C(NC(C2C=CC(=C(C=2)OC)OC)=O)=NC2C(C)=CC=C(C)C1=2
計算された属性
- 精确分子量: 342.10381361g/mol
- 同位素质量: 342.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 450
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 88.7Ų
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1813-0316-50mg |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
839691-53-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1813-0316-20μmol |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
839691-53-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1813-0316-15mg |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
839691-53-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1813-0316-2μmol |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
839691-53-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1813-0316-100mg |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
839691-53-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1813-0316-5μmol |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
839691-53-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1813-0316-30mg |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
839691-53-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1813-0316-5mg |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
839691-53-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1813-0316-10μmol |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
839691-53-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1813-0316-3mg |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
839691-53-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamideに関する追加情報
N-(4,7-Dimethyl-1,3-Benzothiazol-2-Yl)-3,4-Dimethoxybenzamide: A Comprehensive Overview
The compound CAS No 839691-53-1, also known as N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of benzothiazoles, which are widely studied for their unique chemical properties and potential in various fields such as pharmaceuticals, agrochemicals, and materials science.
The molecular structure of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide consists of a benzothiazole ring system substituted with methyl groups at positions 4 and 7. The benzamide portion of the molecule is further substituted with methoxy groups at positions 3 and 4 on the aromatic ring. This substitution pattern not only enhances the stability of the molecule but also imparts unique electronic properties that make it suitable for various chemical reactions and applications.
Recent studies have highlighted the potential of benzothiazole derivatives in drug discovery. For instance, researchers have explored the anti-inflammatory and antioxidant properties of similar compounds, suggesting that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide could be a promising candidate for developing new therapeutic agents. The presence of methoxy groups in the molecule further enhances its bioavailability and pharmacokinetic properties.
In addition to its pharmaceutical applications, this compound has shown potential in the field of agrochemicals. Studies have demonstrated that benzothiazole derivatives can act as effective fungicides and insecticides. The methyl substitutions in the benzothiazole ring system contribute to its stability under environmental conditions, making it suitable for agricultural use.
The synthesis of CAS No 839691-53-1 involves a multi-step process that includes nucleophilic substitution and condensation reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, improving both yield and purity. These improvements are crucial for scaling up production to meet the growing demand for this compound in various industries.
From a materials science perspective, the unique electronic properties of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide make it an interesting candidate for applications in optoelectronic devices. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells. The molecule's ability to absorb and emit light at specific wavelengths makes it highly versatile in these applications.
Furthermore, the compound has been studied for its role in catalysis. Its ability to act as a ligand in transition metal complexes has opened new avenues for asymmetric catalysis and enantioselective reactions. This property is particularly valuable in the pharmaceutical industry where enantiomerically pure compounds are often required.
In conclusion, CAS No 839691-53-1, or N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool in drug discovery, agrochemicals, materials science, and catalysis. As research continues to uncover new potentials for this compound, its significance in various industries is expected to grow further.
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